molecular formula C27H21NO7 B043239 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide CAS No. 23316-67-8

2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide

Cat. No. B043239
CAS RN: 23316-67-8
M. Wt: 471.5 g/mol
InChI Key: OFMYTVNDIRTGMR-UARRHKHWSA-N
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Description

Synthesis Analysis

The synthesis of 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide involves an efficient procedure starting from 1-O-acetate ribose derivative, reacting with cyanotrimethylsilane or potassium cyanide under phase transfer conditions. Optimal conditions were achieved with a specific molar ratio of reactants, demonstrating the importance of reaction conditions in obtaining the desired product efficiently (Lee, Son, & Kang, 2000).

Molecular Structure Analysis

The molecular structure of 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide features a ribofuranosyl cyanide core with benzoyl groups at the 2, 3, and 5 positions. The presence of these benzoyl groups plays a significant role in the reactivity and stability of the molecule, making it a suitable intermediate for further chemical transformations (Lee, Son, & Kang, 2000).

Chemical Reactions and Properties

2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide reacts with various compounds to produce a wide range of C-nucleoside derivatives. For example, its reaction with methyl acetoacetate and diethyl malonate in the presence of SnCl4 leads to the formation of β-D-ribofuranosyl-enaminoketoester and β-D-ribofuranosyl-enaminodiester, respectively. These reactions showcase the compound's versatility as a precursor for synthesizing complex nucleoside analogs (Manferdini, Morelli, & Veronese, 2002).

Scientific Research Applications

Formation of Nucleoside Derivatives The compound is also instrumental in forming β-D-ribofuranosyl-enaminoketoesters and β-D-ribofuranosyl-enaminodiester derivatives, showcasing its role in the synthesis of pyrazole C-nucleosides. These processes involve reactions with methyl acetoacetate and diethyl malonate in the presence of stoichiometric amounts of SnCl4, followed by a series of debenzoylation and treatment with various agents, illustrating the compound's versatility in forming nucleoside derivatives with potential biological activities (Manferdini, Morelli & Veronese, 2002).

Applications in Synthesis of Triazole Nucleosides 1,3-diaryl-5-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-1H-1,2,4-triazole nucleosides and 1,2,4-triazole of glucopyranosyl C-nucleosides have been synthesized using this compound. These syntheses involve intermolecular cyclization of hydrazonyl chlorides with peracylated ribofuranosyl cyanide catalyzed by Yb(OTf)3 or AgNO3, indicating the compound's significance in the synthesis of triazole nucleosides (Al-Masoudi, Al-Soud & Ali, 2007).

Synthesis of Novel N-Ribosyl-1,2,4-Triazin-6(1H)-/Ones or Thiones Ribosylation of certain compounds with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-d-ribofuranose resulted in the formation of novel N-ribosyl-1,2,4-triazin-6(1H)-/ones or thiones. This process highlights the compound's utility in the synthesis of novel ribosides with confirmed structures through chemical and spectroscopic means, pointing to its application in the creation of new chemotherapeutics (Khalil, 2005).

Safety And Hazards

The compound has been classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and calling a POISON CENTER or doctor/physician if you feel unwell .

Future Directions

The compound has been primarily used as a key intermediate in the synthesis of remdesivir, which is the first and only FDA-approved antiviral drug for COVID-19 treatment . It also plays a crucial role in the synthesis of 4-deazaformycin A, which is a natural product with potential anticancer activity .

properties

IUPAC Name

[(2R,3R,4S,5S)-3,4-dibenzoyloxy-5-cyanooxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21NO7/c28-16-21-23(34-26(30)19-12-6-2-7-13-19)24(35-27(31)20-14-8-3-9-15-20)22(33-21)17-32-25(29)18-10-4-1-5-11-18/h1-15,21-24H,17H2/t21-,22+,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMYTVNDIRTGMR-UARRHKHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)C#N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)C#N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide

CAS RN

23316-67-8
Record name 2,3,5-Tri-O-benzoyl-beta -D-ribofuranosyl cyanide
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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